Imidazo[1,2-b]isoquinoline-5,10-dione
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-b]isoquinoline-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c14-9-7-3-1-2-4-8(7)11(15)13-6-5-12-10(9)13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEOGWKIIAIXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=NC=CN3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482989 | |
| Record name | imidazo[1,2-b]isoquinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36142-27-5 | |
| Record name | Imidazo[1,2-b]isoquinoline-5,10-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36142-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | imidazo[1,2-b]isoquinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Imidazo 1,2 B Isoquinoline 5,10 Dione: an Overview in Heterocyclic Chemistry Research
Significance and Research Context of Fused Imidazo-Isoquinoline Systems
Fused imidazo-isoquinoline systems represent a significant class of heterocyclic compounds, characterized by the fusion of an imidazole (B134444) ring with an isoquinoline (B145761) framework. The isoquinoline moiety itself is a structural component of numerous natural alkaloids and synthetic compounds with a wide array of biological functions. The fusion of an imidazole ring, a five-membered aromatic heterocycle also prevalent in biologically active molecules, creates a unique chemical architecture with distinct electronic and steric properties.
The significance of these fused systems lies primarily in their potential as scaffolds for the development of novel therapeutic agents. Researchers have extensively explored derivatives of the imidazo-isoquinoline core and have reported a broad spectrum of biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. For instance, certain derivatives of the related 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one have been investigated for their antimalarial and antitrypanosomal activities. researchgate.net The planar nature of the fused aromatic system allows for intercalation with DNA, a mechanism of action for some anticancer agents, while the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with various biological targets like enzymes and receptors.
The research context of Imidazo[1,2-b]isoquinoline-5,10-dione is therefore firmly rooted in the broader exploration of this privileged heterocyclic scaffold. The dione (B5365651) functional groups at the 5 and 10 positions of the isoquinoline part of the molecule introduce specific reactivity and potential for further chemical modification, making it an interesting building block for combinatorial chemistry and drug discovery programs.
Historical Perspective of this compound Research
The historical development of research into this compound is intrinsically linked to the broader history of isoquinoline and imidazole chemistry. Isoquinoline itself was first isolated from coal tar in 1885. wikipedia.org The synthesis of the imidazole ring has a similarly long history, with the Debus synthesis dating back to 1858. The exploration of methods to fuse these two important heterocyclic rings has been a subject of interest for synthetic organic chemists for many decades, with seminal work on related benzimidazo[2,1-a]isoquinolines being reported in the latter half of the 20th century. nih.gov
While the synthesis of various fused imidazo-isoquinoline derivatives has been a continuous area of investigation, the specific compound this compound has received more focused attention in more recent times. A significant milestone in the study of this particular molecule was the elucidation of its crystal structure. This research described the molecule as having a "butterfly-shaped" conformation, providing precise data on its bond lengths, angles, and three-dimensional arrangement. nih.govnih.gov This structural information is invaluable for understanding its chemical behavior and for computational studies aimed at predicting its interactions with biological molecules.
The synthesis of this compound has been documented, with one reported method involving the reaction of phthaloyl chloride with imidazole. nih.gov The characterization of this compound has provided foundational data for further exploration of its properties and potential applications. While extensive biological activity data for the parent dione is not widely published, the research on its derivatives and the broader class of imidazo-isoquinolines continues to grow, driven by the search for new and effective therapeutic agents.
Physicochemical and Crystallographic Data
Below are tables summarizing the key physicochemical and crystallographic data for this compound.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H6N2O2 | scbt.com |
| Molecular Weight | 198.18 g/mol | nih.gov |
| CAS Number | 36142-27-5 | scbt.com |
| Melting Point | 232-234 °C | chemicalbook.com |
| Boiling Point (Predicted) | 522.3±33.0 °C | chemicalbook.com |
| Density (Predicted) | 1.47±0.1 g/cm³ | chemicalbook.com |
| pKa (Predicted) | -0.90±0.20 | chemicalbook.com |
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| Unit Cell Dimensions | ||
| a (Å) | 7.6518 (7) | nih.gov |
| b (Å) | 7.2469 (6) | nih.gov |
| c (Å) | 15.5197 (13) | nih.gov |
| α (°) | 90 | nih.gov |
| β (°) | 99.947 (1) | nih.gov |
| γ (°) | 90 | nih.gov |
| Volume (ų) | 847.66 (13) | nih.gov |
| Z | 4 | nih.gov |
Chemical Reactivity, Transformations, and Mechanistic Investigations in Synthesis
Reaction Mechanisms in Imidazo[1,2-b]isoquinoline-5,10-dione Synthesis
The construction of the this compound framework can be understood through several fundamental reaction mechanisms. These processes highlight the strategic bond formations required to assemble the final architecture.
Nucleophilic substitution and addition reactions are foundational to the synthesis of the this compound core. In a prominent synthetic route, the reaction between phthaloyl chloride and imidazole (B134444) serves as a prime example of a nucleophilic acyl substitution mechanism. nih.gov In this process, a nitrogen atom of the imidazole ring acts as a nucleophile, attacking the highly electrophilic carbonyl carbons of phthaloyl chloride. This is followed by the elimination of chloride ions, leading to the formation of the dione (B5365651) structure. The reaction is typically performed in a suitable solvent like pyridine (B92270) and may be facilitated by a palladium catalyst. nih.gov
The general reactivity of the isoquinoline (B145761) system supports these pathways, with the C1 position being particularly susceptible to nucleophilic attack. researchgate.net While not involving a dione, related syntheses of fused imidazoisoquinolines also commence with a nucleophilic event. For instance, the hydroamination of a bromoalkyne by a benzimidazole (B57391) illustrates a nucleophilic addition that initiates a subsequent cyclization cascade. nih.gov Similarly, the intermolecular nucleophilic attack by an isoquinolin-1-amine on an acetophenone (B1666503) creates a key intermediate that cyclizes to form the imidazo[2,1-a]isoquinoline (B1217647) scaffold. d-nb.info These examples underscore the general principle of using a nitrogen atom from an imidazole or its precursor as the nucleophile to forge the initial C-N bond with an isoquinoline-based electrophile.
Table 1: Example of Nucleophilic Acyl Substitution for this compound Synthesis nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |
| Imidazole | Phthaloyl chloride | Bis(triphenylphosphine)palladium(II) chloride | Pyridine | Reflux, 4 h | This compound |
Multi-step sequences involving condensation, cyclization, and elimination are central to building the imidazoisoquinoline framework from acyclic or monocyclic precursors. One effective strategy involves the Groebke–Blackburn–Bienaymé (GBB) reaction, a multicomponent condensation that rapidly assembles a substituted imidazo[1,2-a]pyridine (B132010) intermediate. mdpi.comresearchgate.net This intermediate, which bears strategically placed functional groups, can then undergo a subsequent intramolecular cyclization to construct the fused isoquinoline ring. mdpi.comresearchgate.net
For example, a GBB product formed from 2-aminopyridine, 2-ethynylbenzaldehyde, and an isocyanide can undergo a gold-catalyzed 6-exo-dig cyclization to yield the imidazo[1,2-a]pyridine-fused isoquinoline system. mdpi.comresearchgate.net
Another important pathway is the acid-catalyzed cyclization of a pre-formed, substituted imidazole. The cyclization of 4-bromo-1-(3,4-dimethoxybenzyl)imidazole-2-carbaldehyde in trifluoroacetic acid (TFA) proceeds via an intramolecular electrophilic aromatic substitution, followed by dehydration, to yield the corresponding imidazo[1,2-b]isoquinoline derivative. This type of reaction is analogous to the classic Bischler-Napieralski or Pictet-Spengler isoquinoline syntheses.
Intramolecular dehydration is a critical step in many of these synthetic sequences, often serving as the final aromatizing event. After an initial cyclization reaction forms a new ring, the resulting intermediate is frequently a non-aromatic, hydroxylated species. The elimination of a water molecule from this intermediate restores aromaticity and yields the stable fused heterocyclic product.
This mechanism is particularly relevant in acid-catalyzed cyclizations. For instance, the TFA-mediated cyclization of an imidazole-2-carbaldehyde precursor proceeds through an alcohol intermediate which is then protonated by the strong acid. The subsequent loss of water generates a carbocation that is stabilized by resonance, leading to the formation of the fully aromatic imidazo[1,2-b]isoquinoline ring system. In other complex syntheses, a final "dehydrative re-aromatization" step is explicitly cited as the driving force for the formation of the stable isoquinolinone ring.
The application of Michael addition (the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound) is a powerful tool for C-C and C-N bond formation in organic synthesis. In the context of heterocyclic chemistry, hetero-Michael additions are frequently used to construct nitrogen-containing rings. However, based on available scientific literature, this pathway is not prominently reported as a primary strategy for the direct synthesis of the this compound core. While related ring systems like benzodiazepines can be formed via hetero-Michael reactions, this specific mechanism does not appear to be a common route for the target dione scaffold.
Ullmann-type coupling reactions, which involve the copper-catalyzed formation of C-N or C-C bonds with aryl halides, represent a plausible and powerful strategy for synthesizing the this compound scaffold. Although direct examples for the target dione are not extensively documented, the synthesis of analogous systems demonstrates the viability of this mechanism.
For instance, a one-pot tandem method for synthesizing benzimidazo[1,2-b]isoquinolin-11-one derivatives utilizes a copper-catalyzed reaction between a substituted 2-halo-N-(2-halophenyl)benzamide and a nucleophile. nih.gov This process involves an initial intramolecular Ullmann C-N coupling to form the isoquinoline ring, followed by condensation. This general strategy, involving the coupling of an ortho-haloaryl precursor linked to an imidazole ring, could be adapted to form the this compound system. The mechanism typically involves the oxidative addition of Cu(I) to the aryl halide, followed by coordination of the amine/imidazole nitrogen and subsequent reductive elimination to form the C-N bond.
Table 2: General Conditions for Copper-Catalyzed Annulation in Related Systems
| Substrate Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| 2-Halopyridines | Amines | CuI / Ligand | K₂CO₃ or Cs₂CO₃ | DMF or Toluene (B28343) | Fused Pyridines |
| o-Haloaryl amides | Nucleophiles | Cu(I) salts | K₃PO₄ | DMSO | Fused Quinolinones |
Stereochemical Considerations in Synthesis
The core structure of this compound is an aromatic, largely planar system. nih.gov X-ray crystallography data reveals the molecule is nearly planar, with only a slight butterfly-shaped fold along the C=O bonds. nih.gov As the final, fully aromatized molecule is achiral and possesses a plane of symmetry, stereochemical considerations are not relevant to the target compound itself.
However, stereochemistry becomes a critical factor in the synthesis of reduced analogues, such as 2,3-dihydroimidazo[1,2-b]isoquinoline-5(1H)-one. nih.gov The reduction of the imidazole ring introduces a chiral center at the bridgehead carbon atom (C-10b). Therefore, any synthesis targeting these saturated derivatives must account for the formation of enantiomers or diastereomers. The selective synthesis of a single stereoisomer would require an asymmetric synthesis, employing either a chiral catalyst, a chiral auxiliary, or a chiral starting material. While the focus here is on the dione, it is important to note that transformations of this core into more complex, saturated scaffolds would necessitate careful control of stereochemistry.
Chiral Compound Synthesis Strategies in Related Systems
The asymmetric synthesis of chiral nonracemic isoquinoline alkaloids, a family of compounds structurally related to this compound, has been a significant area of research. researchgate.net Strategies for achieving stereochemical control generally involve either modifying traditional synthesis methods or developing new catalytic approaches. researchgate.netacs.org Many of these bioactive tetrahydroisoquinolines feature a critical chiral stereocenter at the C1-position. mdpi.com
One of the most explored traditional methods is the Bischler−Napieralski cyclization followed by reduction. researchgate.netacs.org In this approach, a β-arylethylamide is cyclized to a 3,4-dihydroisoquinoline, which is then reduced to create the stereogenic center. acs.org The stereochemical outcome is critically dependent on this reduction step. acs.org
Another prominent strategy is the Pictet-Spengler reaction. researchgate.netacs.org Beyond these, methods have been developed that focus on closing the nitrogen-containing ring of the isoquinoline core through the formation of specific bonds, such as C1-N2 and N2-C3. researchgate.net
Catalytic asymmetric reactions represent a more modern and efficient approach to introducing chirality. jst.go.jp For instance, palladium-catalyzed asymmetric intramolecular allylic amination has been used to create chiral 1-vinyltetrahydroisoquinoline, which serves as a precursor for various isoquinoline alkaloids. jst.go.jp This method allows for the simultaneous introduction of chirality and heterocyclization in a single step. jst.go.jp Chiral auxiliaries, such as chiral N-p-tolylsulfinylphenylethylamine and chiral 2-(phosphinophenyl)pyridine ligands, have proven effective in guiding the stereochemistry of these reactions. acs.orgjst.go.jp In some cases, the stereochemistry of the catalyst directly determines the configuration of the product, with enantiomeric excesses (ee) reaching up to 97%. acs.org
Reaction Condition Optimization for Enhanced Efficiency and Selectivity
Optimizing reaction conditions is crucial for improving the yield, purity, and selectivity of synthetic routes toward this compound and related fused heterocycles. Key areas of focus include the development of effective catalysts, understanding the role of solvents, and implementing green chemistry principles. nih.govbeilstein-journals.org
Catalyst Development and Screening
The choice of catalyst is paramount in the synthesis of complex heterocyclic systems. A variety of metal-based catalysts have been screened to find the optimal conditions for specific transformations.
In the synthesis of imidazopyridine-fused isoquinolinones, a related scaffold, various Lewis acids were tested. beilstein-journals.org The screening revealed that AlCl₃ provided the best results, achieving an 82% isolated yield, while other catalysts like CuCl, ZnCl₂, PdCl₂, and Sc(OTf)₃ showed only moderate conversions (30–55%). beilstein-journals.org The reaction showed no conversion without a Lewis acid catalyst. beilstein-journals.org
Palladium catalysts have also been employed. In a direct synthesis of this compound, bis(triphenylphosphine)palladium(II) chloride was used. nih.gov Gold catalysts, such as Au(JohnPhos)Cl, have been found to be effective for the cyclization of GBB (Groebke–Blackburn–Bienaymé) adducts to form imidazo[1,2-a]pyridine-fused isoquinolines, with yields up to 83% in CH₃CN. nih.gov Other metal catalysts, including rhodium and copper, have been utilized in annulation and amination reactions to construct similar fused ring systems. nih.govrsc.org
| Catalyst | Reaction Type | Related Scaffold | Yield/Conversion | Reference |
|---|---|---|---|---|
| AlCl₃ | IMDA/Re-aromatization | Imidazopyridine-fused isoquinolinones | 82% | beilstein-journals.org |
| CuCl, ZnCl₂, PdCl₂, Sc(OTf)₃ | IMDA/Re-aromatization | Imidazopyridine-fused isoquinolinones | 30–55% | beilstein-journals.org |
| bis(triphenylphosphine)palladium(II) chloride | Cyclization | This compound | Not specified | nih.gov |
| Au(JohnPhos)Cl | Cyclization | Imidazo[1,2-a]pyridine-fused isoquinolines | 83% | nih.gov |
| Dichloro(pentamethylcyclopentadienyl)rhodium(III) | Annulation | Benzimidazo[2,1-a]isoquinolines | 45–93% | nih.gov |
| Copper(II) acetate | Intramolecular C-H amination | Benzimidazo[2,1-a]isoquinolines | 96% | nih.gov |
Solvent Effects and Reaction Environment
The reaction solvent plays a critical role in synthesis, influencing reactivity, selectivity, and yield. mdpi.com In the synthesis of imidazopyridine-fused isoquinolinones, solvent screening was essential for optimization. beilstein-journals.org The reaction performed best in 1,2-dichlorobenzene (B45396) at 180 °C, whereas other solvents like toluene and xylene resulted in minimal or no product formation. beilstein-journals.org
For the gold-catalyzed synthesis of imidazo[1,2-a]pyridine-fused isoquinolines, different solvents were evaluated, with acetonitrile (B52724) (CH₃CN) providing the highest yield (83%), compared to 1,4-dioxane (B91453) (49%) and chloroform (B151607) (78%). nih.gov A direct synthesis of the target molecule, this compound, utilized dry pyridine as the solvent. nih.gov The importance of the reaction environment extends to the work-up procedure, where chloroform was used for extraction. nih.gov
| Solvent | Reaction Type | Related Scaffold | Yield | Reference |
|---|---|---|---|---|
| 1,2-Dichlorobenzene | IMDA/Re-aromatization | Imidazopyridine-fused isoquinolinones | 82% | beilstein-journals.org |
| Toluene / Xylene | IMDA/Re-aromatization | Imidazopyridine-fused isoquinolinones | Minimal/None | beilstein-journals.org |
| Acetonitrile (CH₃CN) | Au-catalyzed Cyclization | Imidazo[1,2-a]pyridine-fused isoquinolines | 83% | nih.gov |
| 1,4-Dioxane | Au-catalyzed Cyclization | Imidazo[1,2-a]pyridine-fused isoquinolines | 49% | nih.gov |
| Pyridine | Cyclization | This compound | Not specified | nih.gov |
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com In the synthesis of nitrogen-containing heterocycles, these principles are applied through various methods, including the use of environmentally benign solvents, solvent-free reactions, and alternative energy sources like microwave irradiation. nih.govresearchgate.net
Greener routes are increasingly required for the synthesis of N-heterocycles due to their medicinal importance. researchgate.net Solvents are a primary target for improvement, with water, polyethylene (B3416737) glycol (PEG), and bio-based solvents like eucalyptol (B1671775) being explored as safer alternatives to conventional organic solvents. mdpi.comresearchgate.net Water is particularly attractive due to its low cost, non-toxicity, and abundance. researchgate.net
Solvent-free and catalyst-free conditions represent an ideal green chemistry approach. researchgate.net For example, a "grindstone" procedure has been developed for the synthesis of imidazo[1,2-a]pyridines, which occurs at room temperature with short reaction times and avoids the need for solvents or catalysts. researchgate.net Microwave-assisted synthesis is another green technique that often leads to faster reactions, higher yields, and greater purity. nih.gov It has been successfully applied to the synthesis of 2,3-dihydroimidazo[1,2-b]isoquinoline-5(1H)-one. researchgate.net Furthermore, metal-free reactions, such as an iodine-mediated decarboxylative cyclization to form imidazo[1,5-a]quinolines, contribute to more sustainable synthetic pathways. rsc.org
Structural Characterization and Solid State Analysis of Imidazo 1,2 B Isoquinoline 5,10 Dione
X-ray Crystallography of Imidazo[1,2-b]isoquinoline-5,10-dione
The first crystal structure of this compound was determined using single-crystal X-ray diffraction analysis. nih.gov The compound crystallizes in the monoclinic system. nih.gov Detailed crystallographic data obtained at a temperature of 100 K are presented below, providing a quantitative basis for the analysis of its solid-state structure. nih.gov
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₆N₂O₂ |
| Formula Weight (Mᵣ) | 198.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.6518 (7) |
| b (Å) | 7.2469 (6) |
| c (Å) | 15.5197 (13) |
| β (°) | 99.947 (1) |
| Volume (ų) | 847.66 (13) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα |
| Reflections Collected | 4894 |
| Independent Reflections | 1925 |
| R [F² > 2σ(F²)] | 0.040 |
| wR(F²) | 0.107 |
A notable feature of its conformation is a slight fold along the O=C···C=O axis. nih.govnih.gov This bend results in a dihedral angle of 6.42 (3)° between the two parts of the molecule, indicating a minor puckering of the fused ring system. nih.govnih.gov
The stability and packing of molecules within the crystal are governed by a combination of non-covalent interactions. In the case of this compound, the crystal lattice is primarily organized by a network of hydrogen bonds and π-π stacking interactions. nih.gov
In the crystal structure, adjacent molecules are interconnected through C—H···O hydrogen bonds. nih.gov These interactions are crucial in forming the primary supramolecular architecture. The hydrogen bonds link molecules into infinite two-dimensional layers that extend parallel to the ac plane of the unit cell. nih.govnih.gov
The two-dimensional layers formed by hydrogen bonding are further assembled into a three-dimensional structure through π–π stacking interactions. nih.gov These interactions occur between pairs of molecules that are arranged in an antiparallel fashion. nih.govnih.gov Specifically, the stacking is observed between the central six-membered heterocyclic ring of one molecule and the benzene (B151609) ring of a neighboring molecule. nih.gov The centroid-to-centroid distance for this π–π interaction is a defining feature, measured at 3.4349 (9) Å. nih.govnih.gov
Intermolecular Interactions in the Crystal Lattice
Spectroscopic Characterization Techniques
While a detailed crystallographic analysis is available, comprehensive spectroscopic data for this compound is not widely reported. Chemical suppliers note that analytical data is not routinely collected for this compound as it is supplied for early discovery research. sigmaaldrich.com
Typically, the structural elucidation of such a compound would involve a suite of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical environment of the hydrogen and carbon atoms in the heterocyclic and aromatic rings.
Infrared (IR) Spectroscopy: This technique would identify characteristic functional groups, notably the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations.
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the molecular formula (C₁₁H₆N₂O₂) by providing a precise molecular weight. smolecule.com
While specific spectral data sets are not detailed in the literature, the synthesis of the compound yielded yellow crystals with a melting point of 232-234°C, which serves as a fundamental physical characterization point. nih.gov
Infrared (IR) Spectroscopy
While detailed experimental IR spectral data for the parent this compound is not extensively reported in the available literature, characteristic absorption bands can be predicted based on its functional groups. The most prominent features would be the strong absorption peaks corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) moiety. For comparison, the related compound 2(3)-Phenylthis compound displays strong carbonyl bands at 1715 cm⁻¹ and 1670 cm⁻¹. sci-hub.st Similarly, Benzimidazo[1,2-b]isoquinoline-5,12-dione, another analogous structure, shows carbonyl absorptions at 1710 cm⁻¹ and 1670 cm⁻¹. sci-hub.st It is therefore anticipated that this compound would exhibit characteristic C=O stretching frequencies in a similar region, likely between 1670 and 1720 cm⁻¹. Other expected signals would include C=N and C=C stretching vibrations from the imidazole (B134444) and isoquinoline (B145761) ring systems, respectively, as well as C-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For comparison, the ¹H NMR spectrum of 2(3)-Phenylthis compound in CDCl₃ shows multiplets for the aromatic protons in the regions of δ 8.58-8.37, 8.20-7.88, 7.67, 7.53, and 7.40 ppm. sci-hub.st The ¹³C NMR spectrum would be expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, with the carbonyl carbons appearing at the most downfield chemical shifts.
High-Resolution Mass Spectrometry (HRMS)
Specific high-resolution mass spectrometry data for this compound is not detailed in the referenced literature. However, with a molecular formula of C₁₁H₆N₂O₂, the expected exact mass can be calculated. HRMS would be a critical tool to confirm this elemental composition with high accuracy. The fragmentation pattern in the mass spectrum would likely involve the loss of CO and other small neutral molecules, providing further structural confirmation.
Comparative Structural Analysis with Related Heterocyclic Quinones
One such related system is the isoquinolinedione-pyrrole fused system, specifically 1,3-dinitropyrrolo[1,2-b]isoquinoline-5,10-dione. nih.gov While both share the isoquinoline-5,10-dione core, the five-membered heterocyclic ring is a pyrrole (B145914) instead of an imidazole. This difference in the heteroatom (nitrogen versus two nitrogens) would affect the electronic distribution and hydrogen bonding capabilities of the molecule.
Another class of related compounds are the imidazo[1,5-a]quinolines and imidazo[5,1-a]isoquinolines, which have been studied for their optical properties. researchgate.netuni-giessen.de Although these are not diones, the fusion of an imidazole ring to a quinoline (B57606) or isoquinoline framework is a common structural feature. Studies on these compounds have shown that the position of the nitrogen atoms and the fusion pattern significantly impact the electronic transitions and fluorescence properties. researchgate.netuni-giessen.de For example, imidazo[5,1-a]isoquinolines have been shown to exhibit a hypsochromic effect (a shift to shorter wavelength) in their absorption spectra compared to the homologous imidazo[1,5-a]quinolines. researchgate.netuni-giessen.de This highlights the sensitivity of the electronic structure to the specific arrangement of the heterocyclic rings.
The solid-state packing of this compound, characterized by C—H⋯O hydrogen bonds and π–π stacking, is a common feature in planar aromatic heterocyclic systems. nih.govnih.gov This type of intermolecular interaction is crucial in determining the material's properties, such as thermal stability and solubility.
Below is a data table summarizing the available crystallographic information for this compound.
| Crystal Data | |
| Chemical Formula | C₁₁H₆N₂O₂ |
| Molecular Weight | 198.18 |
| Crystal System | Monoclinic |
| a | 7.6518 (7) Å |
| b | 7.2469 (6) Å |
| c | 15.5197 (13) Å |
| β | 99.947 (1)° |
| Volume | 847.66 (13) ų |
| Z | 4 |
| Data Collection | |
| Diffractometer | Bruker APEXII CCD |
| Radiation | Mo Kα |
| Temperature | 100 K |
| Measured Reflections | 4894 |
| Independent Reflections | 1925 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.040 |
| wR(F²) | 0.107 |
| Goodness-of-fit (S) | 1.04 |
Computational and Theoretical Studies on Imidazo 1,2 B Isoquinoline 5,10 Dione
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the investigation of molecular properties that may be difficult to explore experimentally. These methods are used to predict molecular structures, reactivity, and various spectroscopic properties.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. scirp.orgresearchgate.net It is employed to determine the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and stability. scirp.org While specific DFT studies focused solely on Imidazo[1,2-b]isoquinoline-5,10-dione are not extensively detailed in available literature, the application of DFT to similar heterocyclic systems, such as imidazo[1,5-a]quinolines and imidazo[1,2-a]pyridine (B132010) derivatives, has been successful in calculating orbital energies and predicting electronic properties. scirp.orguni-giessen.deresearchgate.net Such calculations provide valuable information on the stability and reactivity of these compounds. scirp.org
Molecular geometric energy optimization is a computational process used to predict the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. This theoretical structure can then be compared with experimental data, such as that obtained from X-ray crystallography, for validation.
Experimental crystallographic data for this compound reveals a nearly planar, butterfly-shaped molecule that is slightly bent. nih.govnih.govdoaj.org The dihedral angle between the two main parts of the molecule is reported as 6.42 (3)°. nih.govnih.govdoaj.org In the crystal structure, molecules are linked by C—H⋯O hydrogen bonds. nih.gov A computational geometry optimization would aim to theoretically reproduce these structural parameters, including bond lengths, bond angles, and dihedral angles, providing a theoretical model that complements the experimental findings.
Below is a table of selected experimental geometric parameters for this compound, which serve as a benchmark for theoretical calculations. nih.gov
| Parameter | Bond | Length (Å) |
| Bond Lengths | O1—C10 | 1.2215 (16) |
| O2—C3 | 1.2084 (17) | |
| N1—C11 | 1.3135 (18) | |
| N1—C1 | 1.3812 (19) | |
| N2—C11 | 1.3754 (17) | |
| C5—C6 | 1.388 (2) | |
| C6—C7 | 1.390 (2) |
Data sourced from experimental X-ray crystallography. nih.gov
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are also crucial for confirming that an optimized geometry corresponds to a true energy minimum on the potential energy surface. For this compound, these calculations would help in assigning the characteristic vibrational modes associated with its functional groups, such as the stretching frequencies of the carbonyl (C=O) groups, the azomethine (C=N) group, and the aromatic C-H bonds. nih.gov Comparing the theoretical spectrum with an experimentally obtained FTIR spectrum serves to validate both the computational method and the molecular structure. nih.govsemanticscholar.org
Electronic Structure Analysis
The analysis of a molecule's electronic structure provides a detailed understanding of how electrons are distributed and how this distribution influences the molecule's chemical properties, reactivity, and spectroscopic behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.gov
A small HOMO-LUMO gap generally signifies high chemical reactivity and polarizability. nih.gov In related imidazo-quinoline systems, DFT calculations have been used to determine the distribution and energy levels of these orbitals. uni-giessen.deresearchgate.net For instance, in imidazo[5,1-a]isoquinolines, the HOMO density is typically found along the molecular core, while the LUMO density can be influenced by substituents. uni-giessen.deresearchgate.net A similar analysis for this compound would identify the regions of the molecule most involved in electron donation and acceptance, which is key to understanding its role in chemical reactions.
| Orbital | Description | Significance |
| HOMO | The outermost orbital containing electrons. | Indicates the ability to donate electrons (nucleophilicity). scirp.org |
| LUMO | The innermost orbital without electrons. | Indicates the ability to accept electrons (electrophilicity). scirp.org |
| ΔE | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. nih.gov |
The distribution of electron density within a molecule determines its reactive sites. Molecular electrostatic potential (MEP) maps and calculations of atomic charges are used to visualize and quantify this distribution. scirp.orgnih.gov These methods identify electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-deficient regions (electrophilic sites) that are prone to nucleophilic attack. scirp.orgrsc.org
For this compound, the electronegative oxygen atoms of the carbonyl groups and the nitrogen atoms of the imidazole (B134444) ring are expected to be nucleophilic centers, possessing a partial negative charge. scirp.orgnih.gov Conversely, the carbonyl carbon atoms are expected to be highly electrophilic due to the polarization of the C=O bonds. rsc.org An analysis of electrophilicity and nucleophilicity indices, often derived from the energies of frontier orbitals or atomic charge calculations, would provide a quantitative measure of the reactivity at different atomic sites within the molecule. scirp.org
Theoretical Mechanistic Pathways
No published research detailing the theoretical mechanistic pathways for reactions involving this compound was found.
Transition State Characterization
There is no available data on the characterization of transition states for any proposed reaction mechanisms involving this compound.
Kinetic Feasibility Assessments
No studies assessing the kinetic feasibility of theoretical reaction pathways for this compound have been identified.
Advanced Reaction Coordinate Analysis
Advanced reaction coordinate analyses for this specific molecule are not present in the current body of scientific literature.
Molecular Descriptors and Quantitative Structure-Property Relationships (QSPR)
Specific QSPR studies focused on this compound are not available.
Dipole Moment Analysis
A specific analysis of the dipole moment for this compound has not been reported.
Chemical Hardness and Softness Indices
There are no dedicated studies reporting the chemical hardness and softness indices for this compound.
Excited-State Investigations
Currently, there is a notable absence of specific studies focused on the excited-state dynamics of this compound. Such research is crucial for understanding the photophysical and photochemical properties of a molecule, which in turn informs its potential applications in areas such as organic electronics, photochemistry, and materials science. The exploration of excited states provides insights into processes like fluorescence, phosphorescence, and non-radiative decay pathways.
A comprehensive Time-Dependent Density Functional Theory (TD-DFT) analysis of this compound has not been reported in the available scientific literature. TD-DFT is a powerful quantum chemical method used to calculate the electronic absorption and emission spectra of molecules. A typical TD-DFT study would provide data on vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π-π, n-π). This information is fundamental to characterizing the molecule's interaction with light and predicting its spectroscopic behavior. While TD-DFT has been applied to various isoquinoline (B145761) derivatives, specific findings for the dione (B5365651) derivative are absent.
Similarly, there are no specific investigations into the possibility or mechanisms of Excited-State Intramolecular Proton Transfer (ESIPT) in this compound. ESIPT is a photophysical process where a proton is transferred within a molecule in its excited state, often leading to a large Stokes shift in the fluorescence spectrum. The molecular structure of this compound does not inherently suggest the presence of the requisite proton donor and acceptor moieties in close proximity that are typically required for ESIPT to occur. Studies on other molecular systems, such as certain quinoline-pyrazole isomers, have explored ESIPT using computational methods, but these findings are not directly transferable to this compound due to significant structural differences.
Based on a comprehensive review of available scientific literature, there is a significant lack of specific research on the molecular interaction of the compound This compound with biological targets. While the synthesis and crystal structure of this specific molecule have been described, detailed studies concerning its direct interactions with proteins, nucleic acids, or its potential for redox cycling and enzyme modulation are not present in the reviewed sources. nih.govnih.gov
The existing research focuses on derivatives, isomers, or related analogs within the broader class of imidazo-fused heterocycles, rather than on this compound itself. For instance, studies have been conducted on the DNA binding properties of derivatives of a reduced form, 2,3-dihydroimidazo[1,2-b]isoquinoline-5(1H)-one, and molecular docking analyses have been performed on different scaffolds like pyrido-fused imidazo[4,5-c]quinolines. researchgate.net However, these findings are specific to the studied analogs and cannot be directly extrapolated to this compound.
Consequently, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the requested outline focusing solely on this compound due to the absence of specific data for the following sections:
Molecular Interaction Studies with Biological Targets Focus on Mechanism
Mechanism of Action Elucidation at the Molecular Level
Nucleic Acid Binding and Intercalation Mechanisms
Further experimental and computational research is required to elucidate the specific molecular interactions and mechanisms of action for Imidazo[1,2-b]isoquinoline-5,10-dione.
NMR-based Metabolomics for Mechanistic Insights
Currently, there is a lack of specific published research utilizing NMR-based metabolomics to investigate the mechanistic insights of this compound. This technique, however, holds significant potential for future studies. By analyzing the metabolic changes in biological systems upon exposure to the compound, researchers could identify perturbed pathways, offering clues to its mechanism of action. For instance, alterations in energy metabolism, amino acid metabolism, or nucleotide synthesis could point towards specific enzymatic or signaling pathway inhibition.
Biotransformation and Metabolic Stability Studies
Detailed biotransformation and metabolic stability studies specifically for this compound are not extensively documented in publicly available literature. However, the metabolic fate of related heterocyclic compounds often involves enzymatic modifications such as hydroxylation, oxidation, and conjugation to enhance their water solubility and facilitate excretion. The metabolic stability of such compounds can vary significantly based on their substitution patterns, which influence their susceptibility to metabolizing enzymes, primarily the cytochrome P450 family. Future research in this area would be crucial to understanding the pharmacokinetic profile of this compound.
Characterization of Specific Molecular Targets in Proteomics Research Context
While comprehensive proteomics studies to identify the full range of molecular targets for this compound have yet to be published, research on analogous compounds suggests potential protein and nucleic acid interactions.
Protein Targets (e.g., Enzymes, Receptors)
The imidazo[1,2-a]heterocyclic scaffold is a prominent structural core in many biologically active compounds, and derivatives have been investigated as potential anticancer and anti-inflammatory agents. mdpi.com For example, certain imidazo[1,2-a]pyridine (B132010) derivatives have been identified as kinase inhibitors. nih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Furthermore, derivatives of the related pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine have been evaluated as potential cytotoxic agents, with studies suggesting that they may induce apoptosis through the alteration of caspase-3 and PARP-1 cleavage. nih.gov This indicates that enzymes involved in the apoptotic pathway could be potential targets for compounds with this core structure. The table below summarizes the inhibitory activities of some related imidazo-heterocyclic compounds against specific protein kinases.
| Compound Class | Target Enzyme(s) | Observed Effect |
| Imidazo[1,2-a]pyridines | DYRK1A, CLK1 | Inhibition in the micromolar range nih.gov |
| Imidazopyridazine Derivatives | MNK1, MNK2 | Potent inhibitory activity nih.gov |
| Imidazo[1,2-a]quinoxaline-based inhibitors | EGFR | Inhibition comparable to erlotinib (B232) mdpi.com |
| Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives | PI3Kα | Potent inhibition mdpi.com |
This table presents data for related compound classes to infer potential targets for this compound, as direct data is not available.
Nucleic Acid Targets (e.g., DNA, G-Quadruplexes)
The planar, aromatic structure of this compound suggests a potential for interaction with nucleic acids. nih.gov Planar heterocyclic molecules can intercalate between the base pairs of double-stranded DNA, leading to conformational changes that can interfere with DNA replication and transcription.
Another potential nucleic acid target is the G-quadruplex (G4) DNA structure. mdpi.com These are non-canonical secondary structures found in guanine-rich regions of the genome, such as telomeres and gene promoter regions. mdpi.com Stabilization of G-quadruplexes by small molecules can inhibit the activity of enzymes like telomerase and regulate gene expression, making G-quadruplexes attractive targets for anticancer drug design. mdpi.com Studies on kynurenic acid derivatives with a dihydroimidazoquinoline-3,5-dione core have shown interaction with G-quadruplexes, suggesting that the broader class of imidazoquinolines may have an affinity for these structures. mdpi.comresearchgate.net NMR titration experiments with a derivative of this related class showed a stable, albeit not strong, interaction at the 3'-end of a human telomere G-quadruplex sequence. mdpi.com
| Potential Nucleic Acid Target | Putative Interaction Mechanism | Potential Consequence |
| Double-stranded DNA | Intercalation between base pairs | Inhibition of DNA replication and transcription |
| G-Quadruplex DNA | Stacking on the terminal G-tetrads, groove binding | Inhibition of telomerase, modulation of gene expression |
This table outlines potential nucleic acid interactions for this compound based on its structural features and studies on related compounds.
Spectroscopic and Photophysical Properties
Absorption and Photoluminescence Spectroscopy
There is no specific experimental data available in the reviewed literature regarding the absorption maxima (λabs), molar extinction coefficients (ε), emission maxima (λem), or photoluminescence quantum yields (ΦF) for Imidazo[1,2-b]isoquinoline-5,10-dione in various solvents.
Fluorescence Decay Analysis
Information on the fluorescence decay dynamics, including fluorescence lifetimes (τf), for this compound is not present in the available scientific reports.
Structure-Spectroscopic Property Relationships
Due to the lack of experimental data for this compound and its derivatives, a detailed analysis of its structure-spectroscopic property relationships cannot be compiled at this time. Such a discussion would require systematic studies involving the synthesis and spectroscopic characterization of a series of substituted this compound compounds to elucidate the effects of various functional groups on their photophysical properties.
Q & A
Q. What criteria validate computational models predicting the reactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
